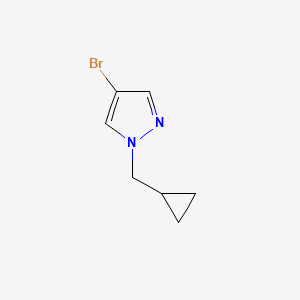

![molecular formula C7H7BrN4 B597358 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 121655-34-3](/img/structure/B597358.png)

6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

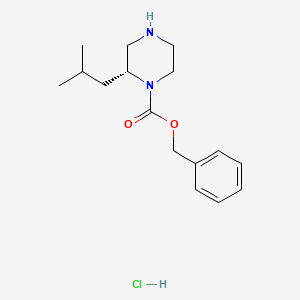

“6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H7BrN4 . It belongs to the class of triazolopyridine . Triazolopyridines are versatile and have many different applications in drug design .

Synthesis Analysis

The synthesis of triazolopyridines often involves ring cleavage methodology reactions . For example, 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines can be synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine” consists of a triazolopyridine ring system, which is isoelectronic with that of purines . This makes the triazolopyridine ring a potentially viable bio-isostere of the purine ring .Chemical Reactions Analysis

Triazolopyridines can react with various compounds under certain conditions. For instance, it has been reported that 1H-1,2,3-triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .Mechanism of Action

Future Directions

Triazolopyridines have shown remarkable versatility in drug design, with many different applications reported over the years . Future research may focus on further exploring the potential of these compounds in medicinal chemistry, including the development of new synthetic routes and the investigation of their biological activities .

properties

IUPAC Name |

6-bromo-5,7-dimethyl-2H-triazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-3-5(8)4(2)9-7-6(3)10-12-11-7/h1-2H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSDVTBWNPFHKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NNN=C12)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704486 |

Source

|

| Record name | 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |

CAS RN |

121655-34-3 |

Source

|

| Record name | 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597291.png)

![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)

![Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B597298.png)